molecular formula C8H8O5 B117105 Methylgallate CAS No. 99-24-1

Methylgallate

Cat. No. B117105
CAS RN: 99-24-1
M. Wt: 184.15 g/mol
InChI Key: FBSFWRHWHYMIOG-UHFFFAOYSA-N
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Description

Methyl gallate is a phenolic compound found in Terminalia myriocarpa and Geranium niveum. It is also found in wine. It is the methyl ester of gallic acid .


Synthesis Analysis

While there are not many details available on the synthesis of Methyl gallate, it is known to be a component of several plants and is likely synthesized through natural metabolic processes .


Molecular Structure Analysis

Methyl gallate has the molecular formula C8H8O5 and a molecular weight of 184.15 . It is the methyl ester of gallic acid .


Chemical Reactions Analysis

Methyl gallate has been studied for its deprotonation process for the hydroxyls of the galloyl group . It has also been observed to undergo the para-quinoid localization in the benzene ring .


Physical And Chemical Properties Analysis

Methyl gallate has a density of 1.5±0.1 g/cm3, a boiling point of 450.1±40.0 °C at 760 mmHg, and a melting point of 201-204 °C .

Scientific Research Applications

Application in Oncology

  • Scientific Field : Oncology
  • Summary of the Application : MG is known to alleviate several cancer symptoms. It has been found to suppress the migration, invasion, and epithelial-mesenchymal transition of hepatocellular carcinoma cells .
  • Methods of Application or Experimental Procedures : The impact of MG on the proliferation of a human hepatocellular carcinoma cell line, BEL-7402, was determined using MTT and colony formation assays. Wound healing and transwell assays were used to quantify the migration and invasion of hepatocellular carcinoma cells. Western blotting was used to quantify the expression of the AMPK/NF-κB signaling pathway proteins .
  • Results or Outcomes : MG showed anti-proliferative effects both in vitro and in vivo. It downregulated the protein expression of AMPK, NF-κB, p-NF-κB, and vimentin and upregulated the expression of E-cadherin in a dose-dependent manner. Additionally, MG inhibited the migration and invasion of hepatocellular carcinoma cells by decreasing MMP9 and MMP2 expression and increasing TIMP-2 expression .

Application in Hepatology

  • Scientific Field : Hepatology
  • Summary of the Application : MG has been found to have a hepatoprotective effect against t-BHP induced oxidative stress .
  • Methods of Application or Experimental Procedures : The antioxidant activity and lipid peroxidation inhibitory activity of MG were investigated. Its effect on t-BHP induced cell cytotoxicity, ROS production and sub-G1 phase cells in Chang liver cells was also studied .
  • Results or Outcomes : MG possessed strong antioxidant activity and lipid peroxidation inhibitory activity. It inhibited t-BHP induced cell cytotoxicity, ROS production and sub-G1 phase cells in Chang liver cells. MG also attenuated activated signal p38 and decreased mitochondrial-mediated cell death by regulating pro- and anti-apoptotic proteins .

Application in Neurology

  • Scientific Field : Neurology
  • Summary of the Application : MG has been found to have neuroprotective effects. It can protect neurons from oxidative stress-induced damage, which is a common factor in various neurodegenerative diseases .
  • Methods of Application or Experimental Procedures : The neuroprotective effects of MG were studied using in vitro models of oxidative stress. Neuronal cells were exposed to oxidative stress and the effects of MG treatment were assessed .
  • Results or Outcomes : MG was found to significantly reduce oxidative stress-induced neuronal damage. It also enhanced the antioxidant defense mechanisms of the cells, thereby protecting them from further damage .

Application in Dermatology

  • Scientific Field : Dermatology
  • Summary of the Application : MG has been shown to have potential benefits in skin care. It has anti-inflammatory and antioxidant properties, which can help in the treatment of various skin conditions .
  • Methods of Application or Experimental Procedures : The effects of MG on skin cells were studied using in vitro models. Skin cells were treated with MG and the effects on cell proliferation, inflammation, and oxidative stress were assessed .
  • Results or Outcomes : MG treatment resulted in reduced inflammation and oxidative stress in skin cells. It also promoted cell proliferation, suggesting potential benefits in wound healing and skin regeneration .

Application in Antioxidant Research

  • Scientific Field : Antioxidant Research
  • Summary of the Application : MG is known as one of the major antioxidants. It has been found to protect human cells from oxidative stress .
  • Methods of Application or Experimental Procedures : The antioxidant activity of MG was investigated using in vitro models. Human cells were exposed to oxidative stress and the effects of MG treatment were assessed .
  • Results or Outcomes : MG was found to significantly reduce oxidative stress-induced damage in human cells. It also enhanced the antioxidant defense mechanisms of the cells, thereby protecting them from further damage .

Application in Pharmacology

  • Scientific Field : Pharmacology
  • Summary of the Application : MG, a polyphenolic compound found in plants, is widely used in traditional Chinese medicine. It is known to alleviate several cancer symptoms .
  • Methods of Application or Experimental Procedures : The antitumor effects of MG were studied using in vitro and in vivo models. The impact of MG on the proliferation of a human hepatocellular carcinoma cell line, BEL-7402, was determined using MTT and colony formation assays .
  • Results or Outcomes : MG showed anti-proliferative effects both in vitro and in vivo. It downregulated the protein expression of AMPK, NF-κB, p-NF-κB, and vimentin and upregulated the expression of E-cadherin in a dose-dependent manner .

Safety And Hazards

Methyl gallate is considered toxic and is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Methyl gallate has shown promising results in the treatment of various conditions. For instance, it has been found to suppress the migration, invasion, and epithelial-mesenchymal transition of hepatocellular carcinoma cells . More research is needed to fully understand its potential therapeutic applications.

properties

IUPAC Name

methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFWRHWHYMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059189
Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
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Molecular Weight

184.15 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Gallic acid methyl ester
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Vapor Pressure

0.00000178 [mmHg]
Record name Gallic acid methyl ester
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Product Name

Methyl gallate

CAS RN

99-24-1
Record name Methyl gallate
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Record name Gallic acid methyl ester
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Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
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Record name Methyl 3,4,5-trihydroxybenzoate
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Record name METHYL GALLATE
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Synthesis routes and methods I

Procedure details

Twenty 20 ml of concentrated sulfuric acid was added dropwise to a solution of 200 g of gallic acid in 600 ml of methanol at room temperature with stirring for 6-8 hours. After approximately 2/3 of the methanol was removed, the residue was cooled to 10° C., poured into 1.2 kg of water and allowed to stand overnight. The white precipitate which formed was filtered and washed with water to give 178 g of product methyl gallate, m.p. 200°-204° C. (yield 82%).
[Compound]
Name
Twenty
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution in which gallic acid (5.0 g, 29.39 mmol) was dissolved in methanol (25 mL), concentrated sulfuric acid (0.5 mL) and trimethyl orthoformate (3.21 mL, 88.17 mmol) were added consecutively at room temperature. The reaction mixture was heated under reflux for 10 hours, cooled to room temperature, and methanol was removed by vacuum distillation. To the residue obtained as above, distilled water (10 mL) was added, and the precipitated solid was filtered to give methyl gallate (5.15 g, 95%). 1H NMR (500 MHz, DMSO-D6) δ 9.29 (s, 2H), 8.96 (s, 1H), 6.92 (s, 2H), 3.73 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3.21 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
D Kasai, E Masai, K Miyauchi, Y Katayama… - Journal of …, 2004 - Am Soc Microbiol
Sphingomonas paucimobilis SYK-6 is able to grow on various lignin-derived biaryls as the sole source of carbon and energy. These compounds are degraded to vanillate and syringate …
Number of citations: 77 journals.asm.org
X Siwe-Noundou, TM Musyoka, V Moses, DT Ndinteh… - Scientific reports, 2019 - nature.com
… performed to decipher the mode of action of methylgallate, the most potent compound (IC 50 = … These current results indicate that methylgallate is the main anti-HIV-1 compound in A. …
Number of citations: 15 www.nature.com
D Kasai, E Masai, Y Katayama… - FEMS microbiology …, 2007 - academic.oup.com
Sphingomonas paucimobilis SYK-6 converts vanillate and syringate to protocatechuate and 3-O-methylgallate (3MGA), respectively. 3MGA is metabolized via multiple pathways …
Number of citations: 48 academic.oup.com
T Iijima, Y Mohri, Y Hattori, A Kashima… - Chemistry & …, 2009 - Wiley Online Library
A concise synthesis of (−)‐epicatechin 3‐(3‐O‐methylgallate) (1; ECG3″Me), which is a minor constituent of tea, and (+)‐catechin 3‐(3‐O‐methylgallate) (2; CG3″Me) via …
Number of citations: 10 onlinelibrary.wiley.com
DO Odey, H Louis, DK Ita, HO Edet… - …, 2023 - Wiley Online Library
3,4,5‐trihydroxybenzlic acid (gallic acid) and its derivatives exist mostly as secondary metabolites of the phenol family found in plants. Herein, the interaction of gallic acid (GA), …
WH Cai, K Matsunami, H Otsuka, T Shinzato… - Journal of natural …, 2009 - Springer
Thirteen compounds (1–13) were isolated from a MeOH extract of leaves of Glochidion rubrum. The structures of four new compounds were elucidated to be (−)-isolariciresinol 2a-O-β-d-…
Number of citations: 18 link.springer.com
MI Donnelly, S Dagley - Journal of Bacteriology, 1981 - Am Soc Microbiol
… group of 3-O-methylgallate. The tricarboxylic acids, 4-carboxy… cell extract upon 3-O-methylgallate; therefore, methanol was … rapidly oxidized 3-O-methylgallate without added cofactors. It …
Number of citations: 30 journals.asm.org
C Penna, S Marino, E Vivot, MC Cruañes… - Journal of …, 2001 - Elsevier
… , gallic acid, methylgallate and protocatechuic acid. Among these, methylgallate and protocatechuic acid were the only active isolated compounds. Methylgallate was the most active on …
Number of citations: 168 www.sciencedirect.com
RH Lai, WF Zhao, YH Huang, W Zhou, CL Wu… - Journal of Tea …, 2013 - cabdirect.org
epigallocatechin-3-(4-O-methylgall ate)(EGCG4 ″Me) was selective synthesized through chemical process from EGCG and propyl gallate (PG), with iodomethane (CH 3 I) as …
Number of citations: 0 www.cabdirect.org
DE Hathway - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Methyl 4-O-methylgallate, methyl 3 : 4di-O-methylgallate, and methyl syringate were recovered unchanged from the autoxidation reaction, but methyl 3-O-methylgallate was converted in …
Number of citations: 32 pubs.rsc.org

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